![molecular formula C23H18BrN5O3S B2440815 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-28-5](/img/structure/B2440815.png)
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H18BrN5O3S. The presence of different functional groups such as sulfonyl, methoxy, and triazoloquinazolin in its structure could potentially influence its chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound is a white powder . It is soluble in DMSO . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Novel triazole derivatives, including compounds related to 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have demonstrated good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents. The synthesis involves the reaction of ester ethoxycarbonylhydrazones with primary amines, followed by further modifications to enhance antimicrobial efficacy (Bektaş et al., 2007).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Research into triazoloquinazolinone-based compounds has shown that they can act as potent inhibitors of tubulin assembly, with significant implications for cancer therapy. Specifically, certain derivatives have been identified as powerful anticancer agents across a range of cancer cell lines, due to their ability to inhibit tubulin polymerization and disrupt vasculature, highlighting their potential as novel cancer therapeutics (Driowya et al., 2016).
H1-Antihistaminic Agents
A class of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been synthesized and shown to exhibit significant in vivo H1-antihistaminic activity. These compounds, through specific modifications, have demonstrated enhanced potency and reduced sedative effects compared to traditional antihistamines, making them promising candidates for new H1-antihistaminic therapies (Alagarsamy et al., 2009).
Novel Anticancer Activity
Derivatives of 1,2,4-triazolo[4,3-a]-quinoline have been designed and synthesized with the aim of meeting the structural requirements necessary for anticancer activity. Some of these derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as novel anticancer agents. The structural modifications in these compounds contribute to their efficacy and highlight the versatility of triazoloquinazolinone scaffolds in anticancer drug development (Reddy et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-32-17-10-6-15(7-11-17)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)33(30,31)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQPCOIUQDWGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

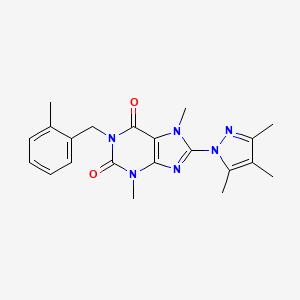
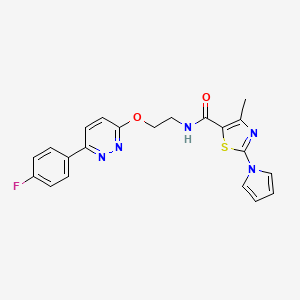
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

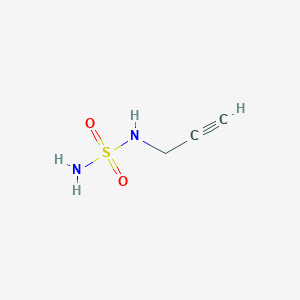
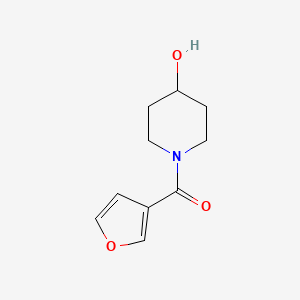

amine](/img/structure/B2440742.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)


![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)
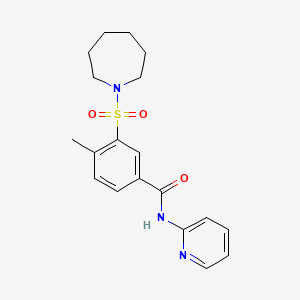
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)